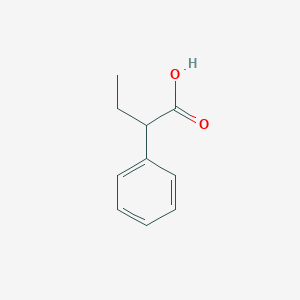

2-Phenylbutyric Acid

Descripción

Significance of 2-Phenylbutyric Acid in Organic Chemistry and Biochemistry

This compound holds significance in organic chemistry due to its structure, featuring both a hydrophobic phenyl ring and a hydrophilic carboxylic acid group. solubilityofthings.com This duality influences its solubility and reactivity, making it a versatile building block in organic synthesis. solubilityofthings.comchemimpex.com It can be synthesized through various chemical routes, including asymmetric synthesis to obtain specific enantiomers like the (R)-form. ontosight.aismolecule.com Its derivatives are explored in the development of various compounds. solubilityofthings.comchemimpex.com

In biochemistry, this compound is notable for its interactions with biological systems. solubilityofthings.com It has been identified as a human xenobiotic metabolite and is found in various organisms. nih.govhmdb.ca Research indicates its potential to modulate biological pathways, including those involved in cell differentiation and survival. ontosight.ai Studies have investigated its interactions with enzymes involved in fatty acid metabolism, suggesting a role in influencing lipid profiles. smolecule.com This biochemical activity underpins its exploration in areas such as neuroprotection and metabolic research. ontosight.aichemimpex.comsmolecule.com

Scope and Objectives of Current this compound Research

Current research involving this compound spans several key areas, driven by its observed biological activities. A significant objective is the exploration of its potential therapeutic benefits in various diseases. Research continues into its role as a nitrogen scavenger for urea (B33335) cycle disorders. ontosight.ai Beyond this historical application, there is ongoing investigation into its neuroprotective properties and potential as a therapeutic agent for neurodegenerative diseases. ontosight.aismolecule.com

Another major focus is its function as a chemical chaperone, assisting in protein folding and potentially alleviating endoplasmic reticulum stress. researchgate.netbioscientifica.com This mechanism is being studied in the context of conditions like insulin (B600854) resistance. bioscientifica.com Furthermore, its activity as a histone deacetylase (HDAC) inhibitor is a subject of active research, with objectives to understand how it modulates gene expression and its implications for various cellular processes and diseases, including cancer and metabolic syndromes. researchgate.netdrugbank.comnih.govbioscientifica.com

Research also involves the synthesis of this compound and its derivatives for pharmaceutical and chemical industry applications. solubilityofthings.comchemimpex.com Methods for the chiral resolution of this compound enantiomers, such as enzymatic hydrolysis, are being developed to obtain optically pure forms for specific research and potential therapeutic uses. google.comresearchgate.net

Detailed research findings highlight the compound's ability to influence cellular processes. For instance, studies have shown that phenylbutyrate can increase the production of the DJ-1 gene, which is relevant in Parkinson's disease research. regis.edu In vitro studies have indicated that phenylbutyrate treatment increased DJ-1 concentrations in cultured neurons. regis.edu

While dosage and administration information are excluded as per instructions, the research objectives clearly point towards understanding the mechanisms by which this compound exerts its effects at a molecular and cellular level, paving the way for potential future applications.

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| PubChem CID | 7012 | nih.gov |

| CAS Number | 90-27-7 | nih.gov |

| Appearance | Solid (White to off-white crystalline powder) | nih.govchemimpex.com |

| Melting Point | 47.5 °C (also reported as 39-43 °C) | nih.govchemimpex.com |

| Solubility (Water) | Poorly soluble | solubilityofthings.com |

| Solubility (Organic Solvents) | Moderate solubility (ethanol, acetone) | solubilityofthings.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861682 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

417 mg/mL | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-27-7 | |

| Record name | 2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7S079H2C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47.5 °C | |

| Record name | 2-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthesis and Derivatization Strategies for 2 Phenylbutyric Acid and Its Analogues

Advanced Synthetic Methodologies for 2-Phenylbutyric Acid

Recent advancements in synthetic chemistry have provided sophisticated methods for producing this compound with high precision and efficiency. These methodologies focus on controlling stereochemistry and improving the environmental footprint of the synthesis.

The biological activities of this compound enantiomers can differ significantly, making stereoselective synthesis a critical area of research. Both enzymatic and catalytic chemical methods are employed to produce optically pure (S)- and (R)-enantiomers.

One prominent approach is enzymatic kinetic resolution. This technique utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of this compound or its ester precursor, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of racemic 2-phenylbutyrate esters using lipase (B570770) catalysis has been shown to produce (S)-2-phenylbutyric acid with high optical purity. google.com A patented method describes the use of lipase to selectively hydrolyze racemic 2-phenylbutyrate, achieving an enantiomeric excess (ee) of ≥96% for the (S)-acid, which is a key intermediate in the synthesis of the antithrombotic drug indobufen (B1671881). google.com Research has demonstrated that the resolution of this compound is possible using various chiral amino alcohols derived from amino acids like phenylglycine and phenylalanine, which act as resolving agents. researchgate.net

Another powerful strategy is the asymmetric reduction of a prochiral precursor, such as 2-oxo-4-phenylbutyric acid (OPBA). Biocatalytic reduction using engineered oxidoreductases or whole-cell systems can produce chiral hydroxy acids, which are precursors to the desired enantiomers of this compound. For example, recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase has been used for the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) from OPBA, achieving a full conversion with approximately 100% product enantiomeric excess. nih.gov Similarly, the yeast Candida krusei has been identified as an effective biocatalyst for reducing ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding (R)-enantiomer with 99.7% ee. researchgate.net

Chemical catalytic methods have also been developed. Asymmetric hydrogenation using chiral metal complexes, such as Ruthenium-BINAP catalysts, can effectively reduce precursors to yield chiral products with high optical purity. internationaljournalssrg.org This method is a cornerstone of modern asymmetric synthesis, providing a versatile route to a wide range of chiral carboxylic acids and their derivatives.

| Method | Catalyst/Enzyme | Substrate | Product | Key Result (ee %) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase A (Candida antarctica) | Racemic this compound hexyl ester | (S)-2-Phenylbutyric acid | ≥96% | google.com |

| Asymmetric Bioreduction | D-Lactate Dehydrogenase (Engineered) | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid | ~100% | nih.gov |

| Whole-Cell Bioreduction | Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99.7% | researchgate.net |

| Classical Resolution | Chiral Amino Alcohols | Racemic this compound | (R)- or (S)-2-Phenylbutyric acid | High efficiency reported | researchgate.net |

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this often involves the use of biocatalysis, which operates under mild conditions (neutral pH, ambient temperature) and typically uses water as a solvent, minimizing the need for hazardous organic solvents. researchgate.net

The enzymatic and whole-cell methods described for asymmetric synthesis are prime examples of green chemistry. nih.govresearchgate.net These biocatalytic processes are highly selective, reducing the formation of byproducts and simplifying purification. Furthermore, the use of renewable resources, such as glucose as a co-substrate for cofactor regeneration in whole-cell systems, enhances the sustainability of the synthesis. nih.govresearchgate.net The development of aqueous/organic biphasic systems for microbial reduction can also improve product titer and yield, providing an attractive process for potential green industrial applications. researchgate.net

Derivatization of this compound for Enhanced Bioactivity

Modification of the carboxylic acid group of this compound through derivatization is a common strategy in medicinal chemistry to alter its physicochemical properties and enhance its biological activity. chemimpex.com Ester and amide derivatives are frequently synthesized to improve pharmacokinetics, while conjugation to other molecules can provide targeted delivery or novel mechanisms of action.

Esterification of the carboxyl group can increase the lipophilicity of this compound, which may enhance its ability to cross cell membranes. Methyl and ethyl esters are common derivatives synthesized for this purpose. Amidation, the conversion of the carboxylic acid to an amide, introduces a hydrogen bond donor and alters the molecule's electronic and steric profile. This modification can lead to different binding interactions with biological targets compared to the parent carboxylic acid. The synthesis of these derivatives typically involves standard organic chemistry reactions, such as Fischer esterification or activation of the carboxylic acid with reagents like thionyl chloride followed by reaction with an alcohol or amine.

Conjugation involves covalently linking this compound to another chemical moiety to create a hybrid molecule with improved therapeutic properties. This strategy can be used to target specific cells or organelles, increase the compound's half-life, or enhance its potency.

A notable example is the development of a mitochondria-targeted prodrug of phenylbutyric acid (PBA). acs.org In this strategy, PBA was conjugated to a 4-CF3-phenyl triphenylphosphonium cation. This moiety directs the conjugate to accumulate within the mitochondria, leveraging the organelle's negative membrane potential. This targeted delivery dramatically increased the compound's anticancer activity, with the conjugate exhibiting an IC50 value against A375 melanoma cells approximately 4000-fold lower than that of the parent PBA. acs.org

Other common conjugation strategies applicable to carboxylic acids like this compound include:

PEGylation : Attachment of polyethylene (B3416737) glycol (PEG) chains to increase solubility, extend plasma half-life, and reduce immunogenicity. neulandlabs.comaltabioscience.com

Peptide Conjugation : Linking to peptides can create peptide-drug conjugates (PDCs) that can target specific receptors on diseased cells, enabling selective drug delivery. irbm.commdpi.com

Lipidation : The attachment of fatty acids can enhance membrane permeability and facilitate cellular uptake. neulandlabs.comaltabioscience.com

Novel Synthetic Routes to Phenylbutyrate Scaffolds

Modern organic synthesis is continually exploring novel routes to construct core chemical structures, or scaffolds, more efficiently. For the phenylbutyrate scaffold, emerging strategies like C-H activation and photoredox catalysis offer new possibilities beyond traditional cross-coupling methods.

C-H Activation is a powerful tool that allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. mdpi.comresearchgate.net A potential novel route to phenylbutyrate scaffolds could involve the direct arylation of a butyric acid derivative. For example, a transition-metal catalyst (e.g., palladium, rhodium) could be used to couple an aryl halide with the C-H bond at the alpha-position of a protected butyric acid, thereby forming the 2-phenylbutyrate structure in a highly atom- and step-economical manner. This approach avoids the pre-functionalization of starting materials often required in classical synthesis. mdpi.comresearchgate.net

Photoredox Catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under exceptionally mild conditions. mdpi.comchemicaljournal.inmdpi.com A photoredox-catalyzed approach could be envisioned for constructing the phenylbutyrate scaffold. For instance, a decarboxylative coupling reaction could link a phenylacetic acid derivative with an activated alkene, or a radical-polar crossover reaction could forge the key carbon-carbon bond by coupling radical intermediates with carbonyl electrophiles. nih.gov These methods provide access to complex molecular structures that can be challenging to synthesize using traditional thermal reactions.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | 2-Phenylbutanoic acid | C10H12O2 |

| 2-Oxo-4-phenylbutyric acid | OPBA | C10H10O3 |

| Ethyl 2-oxo-4-phenylbutyrate | OPBE | C12H14O3 |

| (R)-2-Hydroxy-4-phenylbutyric acid | R-HPBA | C10H12O3 |

| Indobufen | - | C18H17NO3 |

| Thionyl chloride | - | SOCl2 |

| Polyethylene glycol | PEG | (C2H4O)n H2O |

Iii. Pharmacological and Biological Activities of 2 Phenylbutyric Acid

Molecular Mechanisms of Action of 2-Phenylbutyric Acid

The molecular actions of phenylbutyric acid are multifaceted, primarily involving interactions with key enzyme systems and the subsequent modulation of critical cellular signaling pathways. These interactions form the basis of its observed biological effects in various experimental models.

Phenylbutyric acid is recognized principally as a histone deacetylase (HDAC) inhibitor. drugbank.comnih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure that generally represses gene transcription. nih.govnih.gov By inhibiting HDACs, particularly Class I and II enzymes, phenylbutyrate promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the expression of various genes. nih.govnih.govmdpi.com This activity is considered a primary contributor to its anti-cancer effects. nih.govnih.gov

In addition to HDAC inhibition, phenylbutyric acid has been shown to interact with peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are ligand-activated transcription factors involved in regulating lipid metabolism and cellular differentiation. nih.govnorthwestern.edu Studies have demonstrated that phenylbutyrate can bind to and activate PPAR-α and, more significantly, PPAR-γ. nih.gov This activation is believed to mediate some of its effects on apoptosis and lipid accumulation in cancer cells. nih.govnih.gov

Table 1: Enzyme and Receptor Interactions of Phenylbutyric Acid

| Target | Class | Observed Action | Potential Outcome | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | Enzyme (Class I & II) | Inhibition | Increased histone acetylation, altered gene expression | drugbank.comnih.govnih.gov |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Nuclear Receptor | Activation/Binding | Modulation of lipid metabolism, induction of apoptosis | nih.govnih.gov |

| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | Nuclear Receptor | Activation/Binding | Regulation of fatty acid metabolism | nih.gov |

| Protein kinase C alpha type | Enzyme | Modulator | Signal transduction modulation | drugbank.com |

The interaction of phenylbutyric acid with enzymes and receptors triggers changes in several downstream cellular signaling pathways. These modulations are crucial to its biological effects, including the induction of cellular senescence, apoptosis, and anti-inflammatory responses.

One key pathway affected is the Akt/p21(WAF1) signaling cascade. Research indicates that phenylbutyric acid can induce cellular senescence in cancer cells by activating the protein kinase Akt, which in turn leads to the induction of the cell cycle inhibitor p21(WAF1). nih.govosti.gov This effect has been linked to the inhibition of the PERK sentinel protein, which is involved in the unfolded protein response. nih.govosti.gov

Phenylbutyrate also demonstrates significant anti-inflammatory activity by modulating pathways involved in the immune response. In bovine mammary epithelial cells stimulated with lipoteichoic acid (LTA) from Staphylococcus aureus, sodium phenylbutyrate was found to suppress the TLR2/NF-κB/NLRP3 signaling pathway. mdpi.comnih.gov It inhibited the expression of Toll-like receptor 2 (TLR2), reduced the phosphorylation of NF-κB components (IκBα and p65), and decreased the expression of proteins in the NLRP3 inflammasome complex, ultimately reducing the production of pro-inflammatory cytokines. mdpi.comnih.gov

Table 2: Cellular Signaling Pathways Modulated by Phenylbutyric Acid

| Signaling Pathway | Key Proteins Modulated | Observed Effect | Cellular Context | Reference |

|---|---|---|---|---|

| Akt/p21(WAF1) Pathway | Akt (activated), p21(WAF1) (induced), PERK (inhibited) | Induction of cellular senescence | MCF7 and HT1080 cancer cells | nih.govosti.gov |

| TLR2/NF-κB/NLRP3 Inflammasome Pathway | TLR2, IκBα, p65, NLRP3, ASC, Caspase-1 | Suppression of inflammatory response | Bovine mammary alveolar (MAC-T) cells | mdpi.comnih.gov |

Biological Effects in Cellular and Animal Models

The molecular activities of this compound translate into observable biological effects that have been extensively studied in both cell culture (in vitro) and animal (in vivo) models. These studies have provided crucial insights into its potential efficacy in various pathological contexts.

In laboratory settings using cell lines, phenylbutyric acid has demonstrated a range of effects, primarily related to cancer and inflammation. In glioblastoma cell lines such as LN-229, phenylbutyrate caused a dose-dependent reduction in cell viability and induced cell cycle arrest at the S and G2/M phases. nih.gov Morphological changes, including enlarged and swollen cells with more condensed nuclei, were also noted at higher concentrations. nih.gov

In DU145 prostate cancer cells, phenylbutyrate was shown to induce apoptosis and lipid accumulation. nih.govnih.gov These effects were found to be mediated by PPAR-γ, as a selective inhibitor of this receptor, GW9662, completely reversed the observed changes and significantly reduced apoptosis. nih.gov Furthermore, studies on MCF7 and HT1080 cancer cells revealed that prolonged exposure to phenylbutyric acid induces cellular senescence. nih.govosti.gov

Beyond cancer, phenylbutyrate has shown anti-inflammatory effects. In bovine mammary cells, it significantly suppressed the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 that were induced by a bacterial component. mdpi.com

Table 3: Summary of In Vitro Effects of Phenylbutyric Acid

| Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|

| LN-229 | Glioblastoma | Dose-dependent reduction in cell viability; cell cycle arrest at S and G2/M phases. | nih.gov |

| DU145 | Prostate Cancer | Induction of apoptosis and lipid accumulation via a PPAR-γ dependent mechanism. | nih.govnih.gov |

| MCF7, HT1080 | Breast Cancer, Fibrosarcoma | Induction of cellular senescence through the Akt/p21(WAF1) pathway. | nih.govosti.gov |

| MAC-T | Bovine Mammary Alveolar Cells | Ameliorated inflammatory response by suppressing the TLR2/NF-κB/NLRP3 pathway. | mdpi.comnih.gov |

| HK-2 | Human Kidney Cells | Decreased hypoxia/reoxygenation-induced apoptosis. | spandidos-publications.com |

Animal studies have corroborated many of the findings from in vitro research, demonstrating the biological activity of phenylbutyric acid in a whole-organism context. In a mouse model of Adriamycin-induced cardiotoxicity, phenylbutyrate provided significant protection. nih.gov It diminished the ultrastructural damage to cardiac tissue, rescued cardiac function, and increased the activity of the protective enzyme manganese superoxide (B77818) dismutase. nih.govresearchgate.net

In a mouse model of renal ischemia-reperfusion injury, 4-PBA was shown to have a therapeutic effect. spandidos-publications.com It decreased the expression of markers associated with cellular stress and apoptosis, such as GRP78, cytochrome c, and CypD, thereby reducing kidney injury. spandidos-publications.com

In oncology, the efficacy of phenylbutyric acid derivatives has also been tested in vivo. In a xenograft mouse model using A375 human melanoma cells, a novel mitochondria-targeted conjugate of phenylbutyric acid significantly reduced tumor growth compared to the parent compound, highlighting the potential for chemical modification to enhance in vivo activity. acs.org

Table 4: Summary of In Vivo Effects of Phenylbutyric Acid

| Animal Model | Pathological Condition | Compound Used | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | Adriamycin-induced cardiac injury | Phenylbutyrate (PBA) | Protected against cardiac damage and dysfunction; increased manganese superoxide dismutase. | nih.govresearchgate.net |

| Mouse | Renal ischemia-reperfusion injury | 4-Phenylbutyric acid (4-PBA) | Decreased expression of apoptosis and endoplasmic reticulum stress markers; reduced kidney injury. | spandidos-publications.com |

| Mouse (Xenograft) | Melanoma (A375 cells) | Mitochondria-targeted PBA conjugate (Compound 53) | Exhibited significantly improved anti-tumor activity compared to PBA. | acs.org |

Structure-Activity Relationships of this compound Derivatives

The therapeutic potential of this compound is often limited by factors such as low membrane permeability and the need for high concentrations to achieve biological effects. nih.govacs.org Consequently, research has focused on designing derivatives to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies of phenylbutyric acid and related short-chain fatty acids provide insight into how chemical structure influences biological function.

For HDAC inhibition, the length of the fatty acid chain is critical. Studies on non-branching short-chain fatty acids have found that those with three to five carbon atoms are the most effective HDAC inhibitors. nih.gov Branching at the alpha-carbon, as seen in this compound, can influence activity relative to straight-chain analogues. nih.gov

A key strategy to enhance efficacy is the creation of prodrugs or conjugates designed to improve cellular uptake and target-organelle delivery. For instance, a conjugate of phenylbutyric acid with a 4-CF3-phenyl triphenylphosphonium moiety was designed to target mitochondria. acs.org This modification led to a roughly 4000-fold increase in potency against A375 melanoma cells in vitro and vastly superior tumor growth reduction in vivo. acs.org This demonstrates that modifying the parent structure to improve subcellular localization can dramatically enhance biological activity.

Computational studies have also been employed to design novel derivatives. In the context of Alzheimer's disease, derivatives of 4-PBA analogs were designed to find compounds with better binding affinity to the amyloid-beta protein and improved pharmacokinetic profiles, such as blood-brain barrier permeability. nih.gov These studies highlight the importance of modifying the core phenylbutyric acid scaffold to optimize it for specific therapeutic targets.

Table 5: Structure-Activity Relationship Highlights for Phenylbutyric Acid Derivatives

| Structural Modification | Objective | Impact on Activity/Properties | Example/Context | Reference |

|---|---|---|---|---|

| Altering fatty acid chain length | Optimize HDAC inhibition | Chains of 3-5 carbons are most effective for non-branching SCFAs. | General SAR for short-chain fatty acid HDAC inhibitors. | nih.gov |

| Conjugation with a triphenylphosphonium moiety | Target mitochondria and improve cellular uptake | Drastically increased anti-cancer potency both in vitro and in vivo. | Development of a novel anti-melanoma agent. | acs.org |

| Creation of novel analogs (computational design) | Improve binding to target protein (amyloid-beta) and ADME properties | Identified lead candidates with robust binding interactions and favorable pharmacokinetic predictions. | Search for potential Alzheimer's disease therapeutics. | nih.gov |

Impact of Stereochemistry on Biological Activity

The spatial arrangement of atoms in a molecule, known as stereochemistry, can significantly influence its biological activity. This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-phenylbutyric acid and (S)-2-phenylbutyric acid. While these enantiomers share the same chemical formula and connectivity, their different three-dimensional structures can lead to distinct interactions with chiral biological molecules such as enzymes and receptors, resulting in varied pharmacological effects.

A notable example illustrating the importance of stereochemistry in the biological activity of this compound derivatives is found in the antiplatelet drug indobufen (B1671881). This compound is a key intermediate in the synthesis of indobufen, and the pharmacological activity of indobufen is primarily attributed to its (S)-enantiomer. Research has shown that (S)-indobufen is a more potent inhibitor of platelet aggregation than its (R)-enantiomer. In one study, (S)-indobufen was found to be 7.2 times more potent than (R)-indobufen in inhibiting cyclooxygenase activity in human platelets, a key mechanism in preventing blood clot formation. nih.gov

Further simulations based on in vitro platelet aggregation tests predicted that a 200 mg twice-daily administration of pure (S)-indobufen would produce a greater therapeutic effect than the same dose of the racemic mixture (a 1:1 mixture of both enantiomers). nih.gov The maximal inhibitory effect on platelet aggregation was achieved at a plasma concentration of greater than 40 mg/L for (S)-indobufen, whereas the (R)-enantiomer required a much higher concentration of over 140 mg/L to achieve the same effect. nih.gov

| Enantiomer | Relative Potency | Concentration for Maximal Effect |

|---|---|---|

| (S)-Indobufen | 7.2-fold higher than (R)-Indobufen nih.gov | >40 mg/L nih.gov |

| (R)-Indobufen | - | >140 mg/L nih.gov |

This enantioselective activity underscores the critical role of stereochemistry in the pharmacological profile of this compound and its derivatives. The specific three-dimensional arrangement of the (S)-enantiomer allows for a more favorable interaction with its biological target, leading to a more pronounced therapeutic effect.

Functional Group Modifications and Their Pharmacological Consequences

The pharmacological profile of this compound can be significantly altered by modifying its functional groups, namely the carboxylic acid group, the phenyl ring, and the ethyl side chain. Such modifications can influence the compound's potency, selectivity, and even its mechanism of action.

Modifications of the Carboxylic Acid Group:

Amide Formation: Converting the carboxylic acid group to an amide can lead to derivatives with altered biological activities. For instance, a study on the amide analogs of fenbufen (B1672489) (a derivative of phenylbutyric acid) demonstrated that the length of the alkyl amide side chain influences cytotoxic effects. escholarship.org As the alkyl chain length increased from a methyl to an octyl group, the cytotoxic effect against certain cell lines increased. escholarship.org The octyl fenbufen amide showed the most significant cytotoxic effect, with nearly seventy percent of cells losing viability after treatment with a 30 μM concentration. escholarship.org

| Compound | Cytotoxic Effect |

|---|---|

| Fenbufen | No cytotoxic effects at 10-100 μM escholarship.org |

| Methyl fenbufen amide | Significant cytotoxic effects at 100 μM escholarship.org |

| Octyl fenbufen amide | Greatest cytotoxic effect; ~70% cell viability loss at 30 μM escholarship.org |

Prodrug Formation: Modification of the carboxylic acid can be used to create prodrugs with improved pharmacokinetic properties. A study reported the design of a mitochondria-targeted prodrug of phenylbutyric acid. researchgate.net This conjugate exhibited drastically improved anticancer activities compared to the parent drug, with an IC50 value of 2.22 μM against A375 cells, which was about 4000-fold more potent than phenylbutyric acid itself. researchgate.net In an in vivo model, this prodrug reduced tumor growth by 76% at a 40 mg/kg dose, while the parent compound only achieved a 10% reduction at an 80 mg/kg dose. researchgate.net

Modifications of the Phenyl Ring and Side Chain:

The phenyl ring and the alkyl side chain of this compound are also amenable to modifications that can lead to new pharmacological activities. For example, the synthesis of various derivatives has been explored for their potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. mdpi.com Several of these compounds showed potent inhibition of COX-1 and COX-2 enzymes, which are key targets in inflammation. mdpi.com

Anticancer Activity: Novel 2-phenylacrylonitrile (B1297842) derivatives have been synthesized and shown to possess strong inhibitory activity against various cancer cell lines. researchgate.net One of the most promising compounds exhibited an IC50 of 5.9 nM against HCT116 cells and 7.8 nM against BEL-7402 cells, acting as a tubulin polymerization inhibitor. researchgate.net

These examples demonstrate that functional group modifications are a powerful strategy for modulating the biological and pharmacological activities of this compound, leading to the development of new therapeutic agents with improved efficacy and specificity.

Iv. Metabolic Pathways and Pharmacokinetics of 2 Phenylbutyric Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-Phenylbutyric Acid

Direct detailed information on the ADME of this compound (2-PBA) is limited in the provided search results. However, studies on the related compound, 4-phenylbutyric acid (4-PBA), which is used therapeutically, offer insights into the general metabolic handling of phenylbutyrate compounds in humans.

Following oral administration, 4-phenylbutyrate (B1260699) is rapidly absorbed. Peak plasma levels of 4-phenylbutyrate occur within approximately one hour after dosing in adults. fda.gov The effect of food on the absorption of 4-phenylbutyrate is not explicitly known. fda.govdrugbank.com Once absorbed, 4-phenylbutyrate is metabolized, primarily in the liver and kidneys. drugbank.comwikipedia.orgnih.gov

The distribution of 2-PBA in the body has been explored in some studies. For instance, studies using carbon-11 (B1219553) labeled 4-phenylbutyric acid in PET imaging have shown uptake in various peripheral organs, with high uptake observed in the liver and moderate uptake in the heart in rats. nih.gov Excretion of 4-phenylbutyrate and its metabolites occurs predominantly through the kidneys. drugbank.comnih.govnih.gov Approximately 80-100% of an administered dose of sodium 4-phenylbutyrate is excreted by the kidneys within 24 hours, primarily as a conjugation product. fda.govdrugbank.com

While specific data for 2-PBA is not extensively detailed in the provided results, the metabolic fate of phenylbutyrate compounds generally involves rapid metabolism and renal excretion of conjugated products.

Identification of this compound Metabolites

The primary metabolic pathway for phenylbutyrate compounds involves beta-oxidation and subsequent conjugation. Studies on 4-phenylbutyric acid demonstrate that it is rapidly metabolized to phenylacetate (B1230308) via beta-oxidation. drugbank.comwikipedia.orgnih.gov Phenylacetate is then conjugated with glutamine through an acetylation process, forming phenylacetylglutamine (B1677654). fda.govdrugbank.comwikipedia.org This conjugation reaction is primarily mediated by N-acyl coenzyme A-L-glutamine N-acyltransferase in the liver and kidney. ncats.io Phenylacetylglutamine is a key metabolite and serves as a vehicle for waste nitrogen excretion, as it contains two moles of nitrogen, comparable to urea (B33335). fda.govdrugbank.comwikipedia.org

Phenylacetylglutamine is a common metabolite found naturally in human urine. wikipedia.org Increased concentrations of phenylacetylglutamine are observed following the metabolic degradation of pharmaceutical compounds like sodium phenylbutyrate. wikipedia.org

While the provided information focuses heavily on the metabolism of 4-phenylbutyric acid, it establishes a general metabolic route for phenylbutyrate compounds involving conversion to a phenylacetate derivative and subsequent glutamine conjugation for excretion. Specific metabolites unique to this compound were not explicitly identified in the search results.

Here is a table summarizing the key metabolites discussed in the context of phenylbutyrate metabolism:

| Compound Name | Role in Metabolism |

| Phenylbutyric acid | Parent compound |

| Phenylacetate | Active metabolite formed via beta-oxidation |

| Phenylacetylglutamine | Conjugated metabolite excreted by kidneys |

Influence of Genetic Polymorphisms on this compound Metabolism

One study on sodium 4-phenylbutyrate noted significant gender differences in the pharmacokinetics of both phenylbutyrate and its metabolite, phenylacetate. fda.gov The pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (maximum concentration), for plasma phenylbutyrate and phenylacetate were approximately 30 to 50 percent greater in females compared to males. fda.gov This finding suggests that genetic or physiological differences between genders can impact the metabolic processing of phenylbutyrate compounds. While this specific study highlights gender as a factor, it implies that other genetic variations in enzymes involved in the metabolic pathway (such as those responsible for beta-oxidation or glutamine conjugation) could also potentially influence the metabolism of 2-PBA and related substances. Further research would be needed to identify specific genetic polymorphisms and their precise impact on 2-PBA metabolism.

V. Analytical and Spectroscopic Characterization in 2 Phenylbutyric Acid Research

Advanced Chromatographic Techniques for 2-Phenylbutyric Acid Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this field, each offering distinct advantages for the profiling of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for its separation from related substances and for enantioselective analysis. Since this compound is a chiral compound, separating its enantiomers is often critical.

Reverse-phase HPLC is a common mode used for this purpose. sielc.com For instance, the enantioseparation of β-substituted-2-phenylpropionic acids, a class that includes this compound, has been successfully achieved using reversed-phase HPLC with a chiral mobile phase additive. oup.com One such method employs hydroxypropyl-β-cyclodextrin (HP-β-CD) added to a mobile phase of methanol (B129727) or acetonitrile (B52724) and a triethylamine (B128534) acetate (B1210297) buffer at a low pH to suppress the ionization of the acid. oup.com

Another approach involves the use of chiral stationary phases (CSPs). nih.govntu.edu.tw Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the chiral resolution of pharmaceuticals and related compounds. nih.gov These columns can separate enantiomers based on the differential formation of transient diastereomeric complexes with the stationary phase.

A specific application for the chiral separation of this compound is detailed below:

| Parameter | Value |

| Chromatographic Mode | Reverse Phase |

| Column | Chiral Stationary Phase |

| Mobile Phase | 75mM NH4OAc aq. pH 5.8 / 2-propanol = 95 / 5 |

| Flow Rate | 0.9 mL/min |

| Temperature | 20°C |

| Detection | UV-VIS 225 nm |

| Data sourced from a Daicel Chiral Application Search. daicelchiral.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, a chemical derivatization step is required to convert it into a more volatile form suitable for GC analysis. gcms.czscience.gov This process also improves peak shape and chromatographic performance.

Common derivatization strategies involve converting the carboxylic acid group into an ester or a silyl (B83357) ether. gcms.cz For example, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a trimethylsilyl (B98337) (TMS) derivative. nist.gov Another approach is the formation of tert-butyldimethylsilyl (TBDMS) esters. nist.gov The resulting derivatives are more volatile and thermally stable, allowing for effective separation on a GC column and subsequent identification by mass spectrometry. nist.govnist.gov The analysis of (S)-2-phenylbutyryl derivatives has also been reported, highlighting the use of GC-MS in chiral analysis following derivatization with a chiral reagent. researchgate.net

The general workflow for GC-MS analysis of this compound involves:

Sample Extraction: Isolation of the analyte from the sample matrix.

Derivatization: Reaction with a suitable agent (e.g., silylating agent) to increase volatility.

GC Separation: Injection of the derivatized sample onto a GC column (e.g., DB-5) for separation. researchgate.net

MS Detection: Ionization (commonly electron ionization) and mass analysis of the separated components for identification and quantification. nist.gov

Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers precise mass information and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environment of each nucleus in the molecule.

¹H NMR Spectrum: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons on the phenyl ring, the methine proton at the chiral center (alpha-position), the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. nih.govchemicalbook.com

¹³C NMR Spectrum: The carbon-13 NMR spectrum complements the proton data, showing signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the carbons of the butyric acid chain. nih.gov

Typical chemical shifts observed in the ¹H NMR spectrum of this compound are summarized below:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.28 - 7.40 | Multiplet |

| Methine (α-CH) | ~3.41 | Triplet |

| Methylene (CH₂) | ~1.70 - 2.00 | Multiplet |

| Methyl (CH₃) | ~0.88 | Triplet |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. nih.gov |

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of this compound and its metabolites. It is often coupled with a chromatographic separation method like LC or GC.

When analyzed by MS, this compound (molecular weight: 164.20 g/mol ) undergoes ionization, and the resulting molecular ion and its fragment ions are detected. nih.gov In electron ionization (EI) mass spectrometry, a common technique used in GC-MS, characteristic fragment ions are observed. The most abundant fragment ion is typically at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a hallmark of compounds containing a benzyl (B1604629) group. Another significant fragment is observed at m/z 119. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for studying metabolites. nih.gov This technique allows for the sensitive and selective quantification of the parent drug and its metabolites, such as Phenylacetic acid (PAA), in complex biological matrices like plasma and tissue. nih.govresearchgate.net In such studies, a precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented to produce specific product ions, which are then monitored for quantification (a technique known as Multiple Reaction Monitoring or MRM). nih.gov Studies on the microbial degradation of this compound have also used analytical techniques to identify metabolites like 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one. researchgate.net

Key mass spectral data for this compound (Electron Ionization) include:

| m/z | Relative Intensity | Putative Fragment |

| 164 | Low | [M]⁺ (Molecular Ion) |

| 119 | High | [M - COOH]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| Data obtained from typical Electron Ionization Mass Spectra. nih.gov |

Vi. Therapeutic Potential and Preclinical Investigations of 2 Phenylbutyric Acid

Neuroprotective and Neuromodulatory Effects of 2-Phenylbutyric Acid

The compound's ability to cross the blood-brain barrier and modulate fundamental cellular pathways makes it a candidate for addressing neurological conditions. Research has focused on its capacity to mitigate protein aggregation, reduce endoplasmic reticulum stress, and support synaptic health. semanticscholar.org

Preclinical studies have demonstrated the neuroprotective potential of 2-PBA in various models of neurodegenerative diseases. semanticscholar.org In mouse models of Alzheimer's disease (AD), administration of 2-PBA has been shown to reverse spatial learning and memory deficits. nih.gov This improvement is associated with a reduction in the phosphorylated form of tau protein and a decrease in amyloid-beta pathology. nih.govresearchgate.net The compound is hypothesized to mitigate endoplasmic reticulum stress and mitochondrial dysfunction, key mechanisms implicated in AD pathophysiology. nih.gov

In models of GM2 gangliosidoses, such as Sandhoff disease, 2-PBA has been shown to mitigate neurodegeneration in the spinal cord by reducing endoplasmic reticulum stress. oup.com Furthermore, its potential has been explored in models of Amyotrophic Lateral Sclerosis (ALS), where it is believed to reduce neuronal cell death. researchgate.net Research in transgenic mouse models of Huntington's disease and Parkinson's disease also suggests neuroprotective effects. semanticscholar.org

2-PBA has shown positive effects on cognitive function and synaptic plasticity in preclinical models. In a mouse model of Alzheimer's, 2-PBA treatment not only ameliorated cognitive deficits but also restored brain histone acetylation levels. nih.gov This restoration is linked to the activated transcription of synaptic plasticity markers, including the GluR1 subunit of the AMPA receptor, PSD95, and microtubule-associated protein-2. nih.gov

Studies in aging mice have further substantiated these findings. Administration of 2-PBA improved learning and memory in the Morris water maze test. nih.gov Morphological analysis revealed that the compound increased the number of dendritic spines in the prefrontal cortex, nucleus accumbens, and the CA1 subregion of the hippocampus. nih.gov It also increased dendritic length in the CA1 region, reduced levels of glial fibrillary acidic protein (GFAP), and increased levels of synaptophysin, suggesting that 2-PBA can be a tool to delay age-related synaptic plasticity damage and cognitive impairment. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Properties of this compound

2-PBA exhibits significant anti-inflammatory and immunomodulatory properties by targeting key signaling pathways. In cellular models, it has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

The compound's mechanism of action involves the inhibition of the Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways. mdpi.comnih.gov By suppressing these pathways, 2-PBA can inhibit the activation of the nuclear factor kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses. mdpi.com Studies in macrophage models demonstrate that 2-PBA can help restore cellular homeostasis in non-resolving inflammatory macrophages. nih.gov It achieves this by reducing levels of the pro-inflammatory protein p62 and restoring the expression of the anti-inflammatory gene slc40a1 (ferroportin-1). nih.gov Its metabolite, phenylacetyl glutamine (PAGln), has also been found to possess anti-inflammatory activity by inhibiting T cell activation and suppressing the production of inflammatory proteins like inducible nitric oxide synthase. nih.gov

Oncological Research and this compound

In the field of oncology, 2-PBA has been investigated for its ability to inhibit cancer cell growth and induce programmed cell death. Its role as an HDAC inhibitor is central to these anticancer effects, as it can alter the expression of genes involved in cell cycle regulation and apoptosis.

2-PBA has demonstrated antiproliferative activity in various cancer cell lines, most notably in prostate cancer. nih.gov In vitro studies on human prostate cancer cell lines, such as LNCaP and PC3, showed that 2-PBA inhibits cell proliferation in a time- and dose-dependent manner. nih.govnih.govusuhs.edu This growth inhibition is associated with a cell cycle arrest in the G1-phase. nih.govusuhs.edu The antiproliferative effects of 2-PBA have been reported to be 1.5 to 2.5 times more potent than its metabolite, phenylacetate (B1230308), at clinically achievable concentrations. nih.gov

| Cell Line | Cancer Type | Key Antiproliferative Findings | Reference(s) |

| LNCaP | Prostate Cancer | Time- and dose-dependent inhibition of proliferation; cell cycle arrest in G1-phase. | nih.gov, usuhs.edu, nih.gov |

| PC3 | Prostate Cancer | Inhibition of cell proliferation. | nih.gov |

| Various Prostate Cancer Lines | Prostate Cancer | 1.5-2.5 times more active at inhibiting growth than phenylacetate. | nih.gov |

Beyond inhibiting proliferation, 2-PBA actively induces apoptosis, or programmed cell death, in malignant cells. nih.gov In human prostate cancer cell lines, exposure to 2-PBA leads to a reduction in DNA synthesis and fragmentation of genomic DNA, causing 50-60% of cells to undergo apoptosis. nih.govresearchgate.net This cytotoxic effect is observed even in prostate cancer cells that overexpress P-glycoprotein or have p53 mutations. nih.gov

The compound's apoptotic activity extends to hematological malignancies. Studies on malignant B cells from patients with non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia showed that 2-PBA could decrease cell viability by over 50%. nih.gov In myeloma cell lines, 2-PBA treatment was found to induce the activation of caspases 3, 7, and 9, which are key executioner and initiator caspases in the apoptotic pathway. nih.gov

| Cell Line/Sample Type | Cancer Type | Key Apoptotic Findings | Reference(s) |

| Human Prostate Cancer Lines | Prostate Cancer | Induces apoptosis in 50-60% of cells; causes DNA fragmentation. | researchgate.net, nih.gov |

| Non-Hodgkin's Lymphoma Cells | Non-Hodgkin's Lymphoma | Decreased viability by >50% in 60% of samples treated with 2 mM PB. | nih.gov |

| Chronic Lymphocytic Leukemia Cells | Chronic Lymphocytic Leukemia | Decreased viability by >50% in 100% of samples treated with 2 mM PB. | nih.gov |

| MY5 and 8226 Human Myeloma Lines | Myeloma | Induced activation of caspases 3, 7, and 9. | nih.gov |

This compound in Metabolic Disorders Research

For context, the broader class of phenylbutyric acids, particularly the 4-phenylbutyric acid isomer, has been more extensively studied in modern preclinical research for metabolic disorders. These studies have illuminated various mechanisms by which phenylbutyric acid and its derivatives may influence metabolic pathways. It is important to note that the following findings pertain to phenylbutyric acid in general or its 4-isomer and not specifically to this compound, for which current preclinical data is limited.

| Preclinical Model | Compound Studied | Key Findings in Metabolic Disorder Research |

| In vivo (rats) | Phenylbutyrate (PB) | Decreased glutamine and branched-chain amino acid (BCAA) concentrations in blood plasma. Activated BCAA catabolism and glutamine synthesis in muscle tissue. nih.gov |

| Human studies | Phenylbutyrate (PB) | Acutely induces a dose-dependent decrease in plasma glutamine. physiology.org |

Emerging Therapeutic Applications of this compound

Beyond its historical investigation in metabolic disorders, this compound and its derivatives are being explored for a range of other potential therapeutic applications. While specific and detailed preclinical studies on this compound are not abundant in recent literature, general research into this compound and its related structures suggests potential in several areas.

Derivatives of this compound have been a subject of research for their potential anti-inflammatory and analgesic (pain-relieving) properties. solubilityofthings.com Additionally, this compound has been utilized in research concerning malignant lymphoma and HIV-related diseases, indicating its potential utility in oncology and virology. medchemexpress.com

For broader context, the therapeutic potential of phenylbutyric acid (PBA), often referring to the 4-isomer, has been investigated more thoroughly in various preclinical models for a range of conditions. These studies provide a glimpse into the potential, yet unconfirmed, applications that could be explored for this compound.

| Therapeutic Area | Compound/Derivative Studied | Preclinical Model | Key Findings |

| Oncology | Phenylbutyric acid (PBA) conjugate | A375 cell-derived xenograft mouse model | A mitochondria-targeted PBA prodrug demonstrated significantly improved anticancer activity compared to the parent PBA, reducing tumor growth. acs.orgnih.gov |

| Oncology | Phenylbutyric acid (PBA) | In vitro and in vivo preclinical models | Exhibits antiproliferative, anti-angiogenic, antimetastatic, and differentiating properties. nih.gov |

| Neurodegenerative Disease | Sodium phenylbutyrate and taurursodiol | Preclinical models of Alzheimer's disease | Hypothesized to mitigate endoplasmic reticulum stress and mitochondrial dysfunction. nih.gov |

These preclinical findings for phenylbutyric acid and its derivatives underscore the diverse biological activities of this class of compounds. The demonstrated anticancer and neuroprotective effects of PBA in various models suggest that this compound may also warrant further investigation in these and other emerging therapeutic fields. However, it is crucial to reiterate that dedicated preclinical studies are necessary to validate these potential applications specifically for the this compound isomer.

Vii. Future Directions and Challenges in 2 Phenylbutyric Acid Research

Development of Novel 2-Phenylbutyric Acid Analogues with Enhanced Specificity

A significant area of future research involves the design and synthesis of novel 2-PBA analogues. The goal is to develop compounds with enhanced specificity towards particular targets or pathways, thereby potentially increasing efficacy and reducing off-target effects. While some research has explored analogues of 4-PBA for improved activity against endoplasmic reticulum (ER) stress pathways, similar efforts are crucial for 2-PBA to delineate and optimize its specific biological interactions nih.gov.

Studies on analogues of related compounds, like 2,4-dioxo-4-phenylbutanoic acid, have demonstrated that structural modifications, such as the addition of sulfonic acid or methoxy (B1213986) groups, can lead to more potent binding with specific enzymes like 1HZP in Mycobacterium tuberculosis researchgate.netresearchgate.net. This suggests that targeted chemical modifications of the 2-PBA structure could yield analogues with improved binding affinity or selectivity for relevant biological targets. Future research will likely focus on structure-activity relationship studies to understand how variations in the phenyl ring substitution, the length and saturation of the butyric acid chain, and modifications to the carboxylic acid group impact the biological activity and specificity of 2-PBA analogues.

Integration of Omics Technologies in this compound Studies

Integrating omics technologies, including genomics, proteomics, and metabolomics, is poised to significantly advance 2-PBA research. These high-throughput approaches can provide a comprehensive understanding of how 2-PBA interacts with biological systems at a molecular level.

Metabolomics, for instance, can help identify and quantify changes in a wide range of metabolites in response to 2-PBA treatment, offering insights into affected metabolic pathways. Research utilizing metabolomics has been valuable in identifying biomarkers and understanding metabolic shifts in various conditions nih.gov. Applying this to 2-PBA studies could reveal its impact on specific metabolic networks.

Proteomics can be used to identify proteins that interact with 2-PBA or whose expression levels are modulated by the compound. This can help elucidate the molecular targets and downstream effects of 2-PBA. Similarly, transcriptomics can provide a global view of gene expression changes induced by 2-PBA, highlighting affected cellular processes and pathways.

The integration of data from multiple omics platforms can provide a more holistic picture of 2-PBA's effects, potentially identifying novel mechanisms of action, off-target effects, and biomarkers of response or resistance. This integrated approach is crucial for understanding the complex biological roles of 2-PBA and guiding the development of more effective analogues or therapeutic strategies.

Clinical Translation of this compound Research Findings

Translating research findings on 2-PBA into clinical applications presents several challenges. While 4-PBA has seen clinical use for urea (B33335) cycle disorders, the clinical utility of 2-PBA itself requires further investigation mdpi.com.

One major challenge in clinical translation is the need for well-designed and sufficiently powered clinical trials to evaluate the safety and efficacy of 2-PBA for specific conditions. The limited patient populations for some rare diseases can make large-scale trials difficult easlcampus.eu. Furthermore, understanding the pharmacokinetics and pharmacodynamics of 2-PBA in humans is essential for determining appropriate dosing regimens and predicting potential drug interactions.

Identifying specific patient populations who are most likely to benefit from 2-PBA therapy is another critical aspect of clinical translation. This may involve identifying biomarkers that predict response to treatment. The complexity of the biological systems that 2-PBA might influence necessitates a thorough understanding of its mechanisms in relevant disease contexts.

Addressing Research Gaps and Limitations in Current this compound Knowledge

Despite existing research, several gaps and limitations in the current understanding of 2-PBA need to be addressed in future studies. One limitation is the relatively small number of published articles specifically focused on 2-PBA compared to its isomer, 4-PBA hmdb.ca.

There is a need for more detailed research into the specific molecular targets and pathways directly modulated by 2-PBA. While its structural similarity to other phenylbutyric acid isomers suggests potential roles as a chemical chaperone or in influencing metabolic processes, the precise mechanisms of 2-PBA's actions are not fully elucidated.

Further research is also required to understand the potential stereoselectivity of 2-PBA's biological activities, as the compound exists as enantiomers ((R)- and (S)-2-Phenylbutyric acid) sigmaaldrich.com. Different enantiomers of chiral compounds can have distinct pharmacological profiles.

Addressing these research gaps through rigorous basic and preclinical research, coupled with advanced analytical techniques and omics technologies, will be crucial for unlocking the full potential of 2-PBA and guiding its future development.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

Q. Table 2. Optimization of Dutch Resolution for this compound

| Additive | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| Mandelic acid | Acetone/water | 85 | 70 |

| N-Acetylleucine | Ethanol/water | 78 | 65 |

| None (control) | Ethanol | 45 | 50 |

Notes for Reproducibility

- Data Reporting : Follow guidelines in Beilstein Journal of Organic Chemistry: Include full experimental details (e.g., molar ratios, crystallization temperatures) in supplementary materials to enable replication .

- Error Analysis : Calculate standard deviations for ee and yield across triplicate experiments, and report outliers with mechanistic explanations (e.g., polymorphic transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.